
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a chlorinated and fluorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include continuous flow chemistry techniques and the use of automated reactors to maintain consistent reaction conditions and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the molecule.
Substitution: The chlorinated and fluorinated phenyl group can undergo substitution reactions, where other functional groups replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the chlorine or fluorine atoms.
Applications De Recherche Scientifique
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(3-Chloro-5-(trifluoromethyl)-4-fluorophenyl)pyrrolidine
- (S)-2-(3-Chloro-5-(difluoromethyl)-4-chlorophenyl)pyrrolidine
- (S)-2-(3-Chloro-5-(difluoromethyl)-4-bromophenyl)pyrrolidine
Uniqueness
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H11ClF3N |
|---|---|
Poids moléculaire |
249.66 g/mol |
Nom IUPAC |
(2S)-2-[3-chloro-5-(difluoromethyl)-4-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3N/c12-8-5-6(9-2-1-3-16-9)4-7(10(8)13)11(14)15/h4-5,9,11,16H,1-3H2/t9-/m0/s1 |
Clé InChI |
ZDGNNLGMDXKYKE-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC(=C(C(=C2)Cl)F)C(F)F |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C(=C2)Cl)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


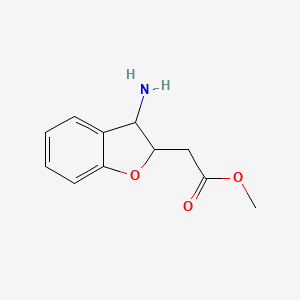
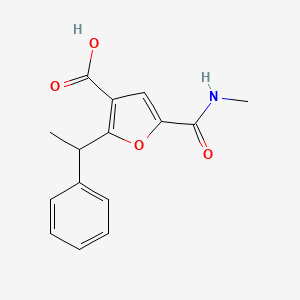
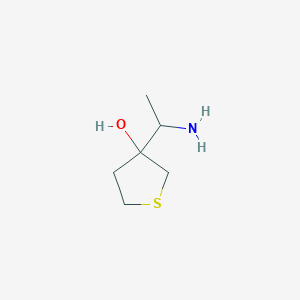
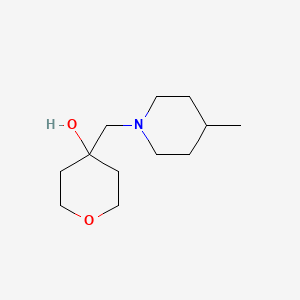
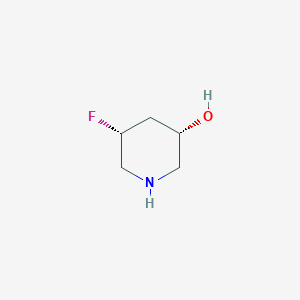
![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)

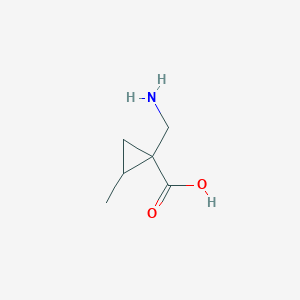
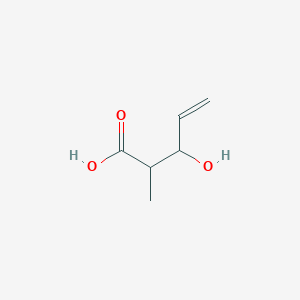
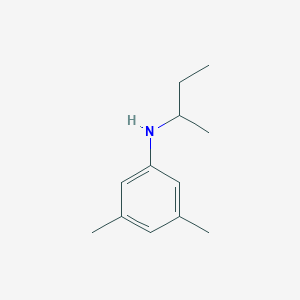
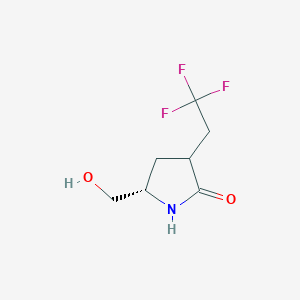
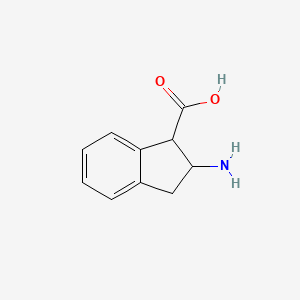
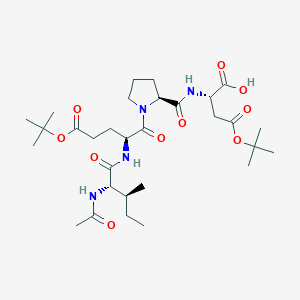
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
